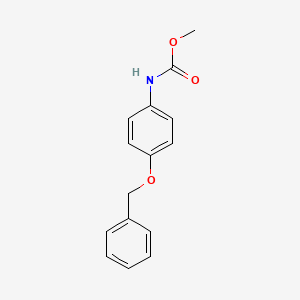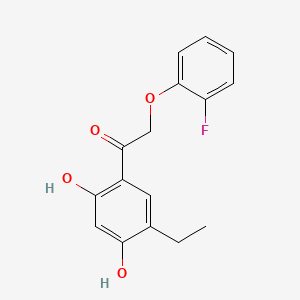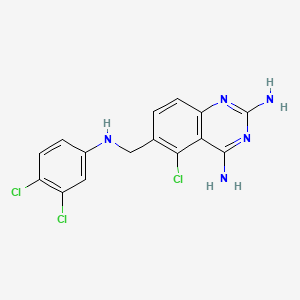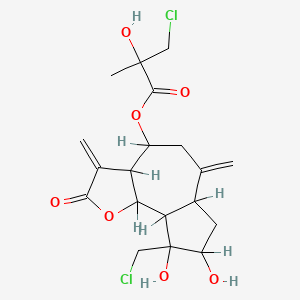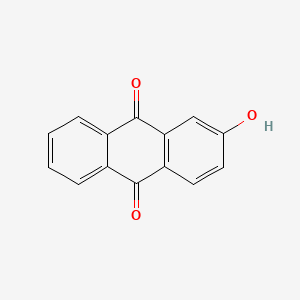
2-Hydroxyanthraquinone
Vue d'ensemble
Description
La 2-hydroxyanthraquinone, également connue sous le nom de 2-hydroxy-9,10-anthraquinone, est un composé organique dérivé de l'anthraquinone. Elle se caractérise par la présence d'un groupe hydroxyle (-OH) attaché à la deuxième position de la structure de l'anthraquinone. Ce composé fait partie de la grande famille des hydroxyanthraquinones, connues pour leurs propriétés chimiques et leurs applications diverses .
Applications De Recherche Scientifique
La 2-hydroxyanthraquinone a une large gamme d'applications en recherche scientifique :
Chimie : Elle est utilisée comme précurseur pour la synthèse de divers colorants et pigments.
Industrie : Elle est utilisée dans la production de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec les composants cellulaires. Elle peut inhiber la prolifération cellulaire en ciblant des protéines et des voies cellulaires essentielles. Par exemple, il a été démontré qu'elle induit l'apoptose dans les cellules cancéreuses en activant les voies apoptotiques et en inhibant les protéines anti-apoptotiques .
Mécanisme D'action
Target of Action
2-Hydroxyanthraquinone is a natural compound that has been found to exhibit antitumor and immunosuppressive activities . The primary targets of this compound are essential cellular proteins . These proteins play a crucial role in the progression of cancer, and their inhibition can lead to the suppression of cancer cell proliferation .
Mode of Action
The interaction of this compound with its targets results in several changes. The compound inhibits biofilm formation , destroys the cell wall , inhibits endotoxins , blocks energy metabolism , and inhibits nucleic acid and protein synthesis . These interactions disrupt the normal functioning of the cells, leading to their death .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits cancer progression by targeting key proteins such as kinases , topoisomerases , telomerases , matrix metalloproteinases , and G-quadruplexes involved in the viability of cancer cells . The inhibition of these proteins disrupts the pathways they are involved in, leading to downstream effects such as the suppression of cancer cell proliferation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cancer cell proliferation , invasion , migration , metastasis , induction of cellular apoptosis and tumor angiogenesis , regulation of the host immune response , antioxidant , anti-inflammatory , reversing tumor cell multidrug resistance , and so on . These effects contribute to its antitumor and immunosuppressive activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s pKa and level of deprotonation at the intracellular pH, the oxidation potential of its deprotonated form, and the intracellular glutathione (GSH) levels can affect its efficiency of intracellular Nrf2 activation
Analyse Biochimique
Biochemical Properties
2-Hydroxyanthraquinone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with key cellular proteins such as kinases, topoisomerases, and matrix metalloproteinases . These interactions are crucial for its anticancer activity, as it can inhibit the proliferation of cancer cells by targeting these essential proteins. Additionally, this compound has shown the ability to activate estrogen receptor α (ERα) in a yeast two-hybrid assay, indicating its potential role in hormone-related pathways .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been shown to inhibit cell proliferation in breast and colon cancer cells, specifically the MCF-7 and DLD-1 cell lines . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by modulating the expression
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La 2-hydroxyanthraquinone peut être synthétisée par différentes méthodes. Une approche courante implique la déshydrogénation oxydative des 1-tétralones. Cette méthode utilise généralement des réactifs tels que le dichromate de potassium (K2Cr2O7) en milieu acide pour faciliter le processus d'oxydation .
Méthodes de production industrielle : Dans les milieux industriels, la production de this compound implique souvent la bromation de la 2-aminoanthraquinone disponible dans le commerce, suivie d'une hydrolyse pour obtenir le produit souhaité . Cette méthode est privilégiée pour son efficacité et sa capacité d'adaptation.
Analyse Des Réactions Chimiques
Types de réactions : La 2-hydroxyanthraquinone subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée davantage pour former des quinones.
Réduction : Les réactions de réduction peuvent la convertir en son hydroquinone correspondante.
Substitution : Les réactions de substitution électrophile peuvent introduire différents groupes fonctionnels dans la structure de l'anthraquinone.
Réactifs et conditions courantes :
Oxydation : Dichromate de potassium (K2Cr2O7) en milieu acide.
Réduction : Borohydrure de sodium (NaBH4) ou hydrure d'aluminium et de lithium (LiAlH4).
Substitution : Brome (Br2) ou chlore (Cl2) en présence d'un catalyseur.
Principaux produits :
Oxydation : Formation de quinones.
Réduction : Formation d'hydroquinones.
Substitution : Formation d'anthraquinones halogénées.
Comparaison Avec Des Composés Similaires
La 2-hydroxyanthraquinone peut être comparée à d'autres hydroxyanthraquinones telles que la 1-hydroxyanthraquinone et la 1,4-dihydroxyanthraquinone (quinizarine). Bien que tous ces composés partagent un noyau anthraquinone similaire, leurs motifs de substitution uniques confèrent des propriétés chimiques et biologiques différentes .
Composés similaires :
- 1-Hydroxyanthraquinone
- 1,4-Dihydroxyanthraquinone (Quinizarine)
- 2,3-Dihydroxyanthraquinone
Unicité : La this compound est unique en raison de la position spécifique de son groupe hydroxyle, qui influence sa réactivité et son interaction avec les cibles biologiques. Cette spécificité de position peut entraîner des activités et des applications biologiques distinctes .
Propriétés
IUPAC Name |
2-hydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDBEYOJCZLKMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049327 | |
| Record name | 2-Hydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605-32-3, 27938-76-7 | |
| Record name | 2-Hydroxyanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxy-9,10-anthracenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027938767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXYANTHRAQUINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R8351U6Q0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
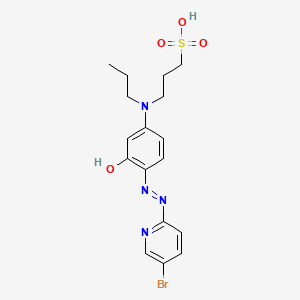
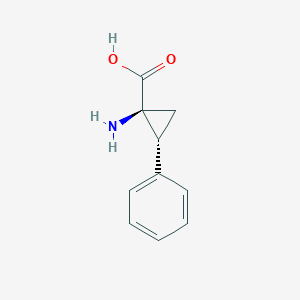
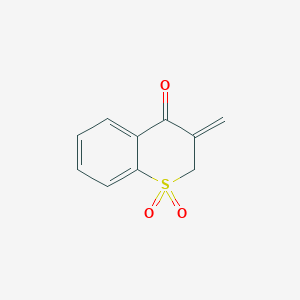
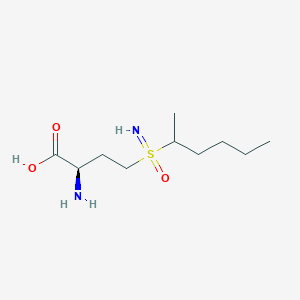
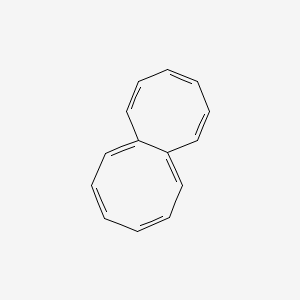
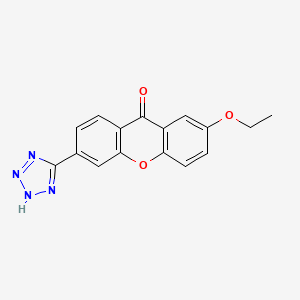
![7-[(2-Amino-1-hydroxy-2-phenylethylidene)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--(3-methyloxiran-2-yl)phosphonic acid (1/1)](/img/structure/B1200740.png)
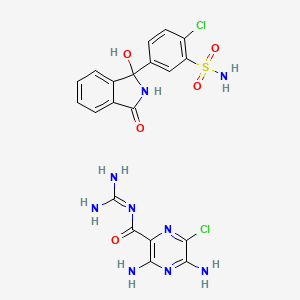
![Ethyl 4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1200746.png)
